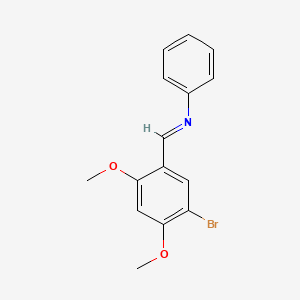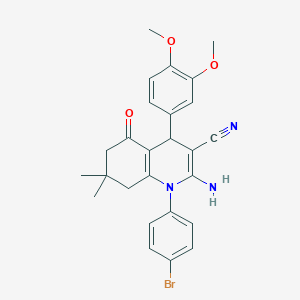
1(2H)-Phthalazinethione, 4-(4-chlorophenyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-2-phenylphthalazine-1(2H)-thione is a heterocyclic compound that features a phthalazine core with a thione group at the 1-position, a phenyl group at the 2-position, and a 4-chlorophenyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-phenylphthalazine-1(2H)-thione typically involves the condensation of appropriate hydrazine derivatives with phthalic anhydride, followed by cyclization and introduction of the thione group. One common method involves the reaction of 4-chlorobenzohydrazide with phthalic anhydride in the presence of a suitable catalyst, such as polyphosphoric acid, to form the intermediate phthalazine derivative. This intermediate is then treated with Lawesson’s reagent to introduce the thione group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-chlorophenyl)-2-phenylphthalazine-1(2H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-2-phenylphthalazine-1(2H)-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of essential bacterial components. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-bromophenyl)-2-phenylphthalazine-1(2H)-thione: Similar structure but with a bromine atom instead of chlorine.
2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: Contains a 4-chlorophenyl group but has a different core structure.
Uniqueness
4-(4-chlorophenyl)-2-phenylphthalazine-1(2H)-thione is unique due to its specific combination of functional groups and its phthalazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propiedades
Número CAS |
146001-28-7 |
|---|---|
Fórmula molecular |
C20H13ClN2S |
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2-phenylphthalazine-1-thione |
InChI |
InChI=1S/C20H13ClN2S/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(24)23(22-19)16-6-2-1-3-7-16/h1-13H |
Clave InChI |
YDMFJYFTPXPQTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-[(4-Cyanophenyl)imino]methyl]-2-methoxyphenyl acetate](/img/structure/B15011535.png)
![4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B15011537.png)
![2-[(4-fluoro-3-nitrobenzyl)sulfanyl]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15011559.png)
![4-{[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]amino}benzamide](/img/structure/B15011564.png)
![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B15011565.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15011569.png)
![Ethyl 5-[(3-chlorophenyl)carbamoyl]-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B15011580.png)


![6-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15011597.png)
![3-hydroxy-1,5-bis(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15011600.png)
![N-(3,5-dibromopyridin-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B15011603.png)
![N'-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide](/img/structure/B15011615.png)
![5-{[(Z)-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15011622.png)
